molecular formula C27H29ClN2O3 B12491837 4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide

4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12491837
M. Wt: 465.0 g/mol
InChI Key: VUIIBIZHVROZFU-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core with multiple substituents, including a chloro group, a cyclohexyl group, and a furan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a cycloaddition reaction, often using cyclohexene and a suitable catalyst.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached via a nucleophilic substitution reaction, using furan-2-ylmethyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, leading to reduced cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(2-furylmethyl)benzamide
  • **4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)benzamide

Uniqueness

4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29ClN2O3

Molecular Weight

465.0 g/mol

IUPAC Name

4-chloro-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C27H29ClN2O3/c1-19-8-6-9-20(2)24(19)29-26(32)27(15-4-3-5-16-27)30(18-23-10-7-17-33-23)25(31)21-11-13-22(28)14-12-21/h6-14,17H,3-5,15-16,18H2,1-2H3,(H,29,32)

InChI Key

VUIIBIZHVROZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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